molecular formula C5H6OS B142662 2-Methyl-3-furanthiol CAS No. 28588-74-1

2-Methyl-3-furanthiol

货号: B142662
CAS 编号: 28588-74-1
分子量: 114.17 g/mol
InChI 键: RUYNUXHHUVUINQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-Methyl-3-furanthiol is an organic compound with the molecular formula C5H6OS. It is a sulfur-containing heterocyclic compound characterized by a furan ring substituted with a methyl group at the second position and a thiol group at the third position. This compound is known for its strong, meaty aroma and is a key odorant in various food products, including cooked ham, wine, and canned tuna fish .

作用机制

Target of Action:

2M3F is a compound responsible for the cooked meat-like aroma found in fermented soy sauce (FSS) . Its primary targets are sensory receptors in our olfactory system. When present in FSS, even at concentrations below our perception threshold, 2M3F significantly enhances the cooked meat-like aroma . Thus, it plays a crucial role in shaping the overall sensory experience of FSS.

Biochemical Pathways:

The formation of 2M3F involves several pathways:

Action Environment:

Environmental factors play a crucial role in 2M3F’s efficacy and stability:

生化分析

Biochemical Properties

2-Methyl-3-furanthiol is involved in biochemical reactions that contribute to the aroma of food products. It is generated from the addition of ribose and cysteine in fermented soy sauce by heating at 120 °C

Cellular Effects

The cellular effects of this compound are primarily related to its impact on aroma perception. It is present in fermented soy sauce at a concentration considerably greater than the perception threshold . The compound’s concentration increases with heating temperature, enhancing the cooked meat-like aroma

Molecular Mechanism

The molecular mechanism of this compound primarily involves its contribution to the aroma of food products. It is generated from the Maillard reaction and/or yeast action during the fermentation process

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s concentration in fermented soy sauce increases with heating temperature

Metabolic Pathways

This compound is involved in the metabolic pathways related to the aroma of food products. It is generated from the addition of ribose and cysteine in fermented soy sauce by heating at 120 °C

准备方法

Synthetic Routes and Reaction Conditions

2-Methyl-3-furanthiol can be synthesized through several methods. One common approach involves the reaction of 2-methylfuran with hydrogen sulfide in the presence of a catalyst. Another method includes the reaction of 2-methylfuran with thiourea followed by hydrolysis to yield this compound .

Industrial Production Methods

In industrial settings, this compound is often produced through the Maillard reaction, which involves the reaction of reducing sugars with amino acids. This method is particularly relevant in the food industry, where the compound is generated during the cooking and processing of meat products .

化学反应分析

Types of Reactions

2-Methyl-3-furanthiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学研究应用

2-Methyl-3-furanthiol has several scientific research applications:

    Chemistry: It is used as a flavoring agent in the food industry due to its strong meaty aroma.

    Biology: It is studied for its role in the Maillard reaction and its contribution to food flavors.

    Medicine: Research is ongoing to explore its potential antioxidant properties.

    Industry: It is used in the production of flavoring agents and fragrances.

相似化合物的比较

Similar Compounds

    2-Furanmethanethiol: Another sulfur-containing furan compound with a similar aroma profile.

    2-Methyl-3-methyldithiofuran: A related compound with two sulfur atoms.

    Bis(2-methyl-3-furyl)disulfide: A disulfide derivative of 2-Methyl-3-furanthiol.

Uniqueness

This compound is unique due to its strong, meaty aroma and its significant contribution to the flavor profile of various food products. Its presence in cooked meat and other food items makes it a valuable compound in the food industry .

属性

IUPAC Name

2-methylfuran-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6OS/c1-4-5(7)2-3-6-4/h2-3,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYNUXHHUVUINQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047118
Record name 2-Methyl-3-furanthiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale pink to pale orange liquid; aroma of roasted meat
Record name 2-Methyl-3-furanthiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/992/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

57.00 to 60.00 °C. @ 44.00 mm Hg
Record name 2-Methyl-3-furanthiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036611
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water,soluble in organic solvents,oils, Miscible at room temperature (in ethanol)
Record name 2-Methyl-3-furanthiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/992/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.141-1.150
Record name 2-Methyl-3-furanthiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/992/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

28588-74-1
Record name 2-Methyl-3-furanthiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28588-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Methyl-3-furanthiol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Furanthiol, 2-methyl-
Source EPA Chemicals under the TSCA
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Record name 2-Methyl-3-furanthiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylfuran-3-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.616
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Record name 2-METHYL-3-FURANTHIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N21RW1N179
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Record name 2-Methyl-3-furanthiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036611
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 2-methyl-3-furanthiol known for?

A1: this compound (MFT) is a volatile sulfur compound recognized for its potent and characteristic meaty aroma. []

Q2: In which food products is this compound naturally found?

A2: MFT has been identified in a variety of cooked meat products, coffee, fermented soy sauce, roasted peanuts, and certain wines. [, , , , ]

Q3: What sensory attributes are associated with this compound in food?

A3: MFT is primarily associated with roasted, meaty, and savory notes. In specific contexts, it can also contribute to popcorn-like, rice-like, and vitamin-like aromas. [, , ]

Q4: Can this compound contribute to off-flavors in food?

A4: Yes, at elevated concentrations, MFT has been linked to undesirable off-flavors in stored orange juice, described as "stored orange juice off-flavor." [, ]

Q5: How does the aroma profile of this compound compare to other meaty aroma compounds?

A5: While MFT provides a distinct meaty aroma, other compounds like 2-acetyl-1-pyrroline and 2-propionyl-1-pyrroline contribute more towards a popcorn-like meaty note. []

Q6: How is this compound formed in food?

A6: MFT is primarily formed through the Maillard reaction, a complex series of reactions between carbohydrates and amino acids, specifically cysteine, during thermal processing. [, , ]

Q7: What are the key precursors involved in this compound formation?

A7: Cysteine and sugars, particularly pentoses like ribose and xylose, are crucial for MFT generation. [, , ]

Q8: Are there alternative pathways for this compound formation?

A8: Yes, besides the Maillard reaction, MFT can also be produced through thiamine degradation during thermal processing and through specific enzymatic reactions. [, ]

Q9: Does the presence of other compounds influence this compound formation?

A9: Yes, studies indicate that compounds like glutamic acid can influence both the reaction kinetics and the sensory profile of model systems containing MFT. [] Similarly, (E)-2-octenal can significantly reduce the formation of MFT in cysteine/xylose model systems. []

Q10: How does pH affect the formation of this compound?

A10: The pH of the reaction environment significantly influences the types and amounts of volatile compounds formed, including MFT. Studies suggest that lower pH values generally favor MFT formation. [, ]

Q11: Does supercritical carbon dioxide treatment impact this compound generation?

A11: Interestingly, supercritical carbon dioxide treatment has been shown to enhance the formation of MFT, particularly under alkaline and neutral pH conditions, in a ribose-cysteine model system. []

Q12: Is this compound a stable compound?

A12: No, MFT is relatively unstable and prone to oxidation, especially in aqueous solutions. [, , ]

Q13: How does this compound degrade?

A13: MFT readily oxidizes to form its corresponding disulfide, bis(2-methyl-3-furyl) disulfide, which has a less intense aroma. [, , ]

Q14: What factors can impact the stability of this compound?

A14: Factors like temperature, pH, presence of oxygen, and the presence of other reactive compounds can all influence MFT stability. For instance, its oxidation rate is higher in diethyl ether compared to dichloromethane or pentane. []

Q15: How does this compound interact with other food components?

A15: MFT can react with various food components. It can form disulfides through radical reactions, interact with melanoidins (polymeric compounds found in foods like coffee) via ionic and covalent interactions, and potentially react with other food components through various mechanisms. [, , ]

Q16: What analytical techniques are commonly employed for this compound analysis?

A16: Common techniques include gas chromatography-mass spectrometry (GC-MS), gas chromatography-olfactometry (GC-O), and high-performance liquid chromatography (HPLC) coupled with various detectors, including mass spectrometry. [, , , , , , ]

Q17: Are there specific extraction methods for isolating this compound from food matrices?

A17: Yes, techniques like solid-phase microextraction (SPME), dynamic headspace (DHS), and specific extraction methods using mercury salts or p-hydroxymercuribenzoic acid (pHMB) have been employed. [, , , ]

Q18: What are stable isotope dilution assays used for in this compound research?

A18: Stable isotope dilution assays are a highly accurate and precise method for quantifying MFT in complex food matrices. These assays involve adding a known amount of a stable isotope-labeled MFT standard to the sample, which allows for correction of analyte losses during sample preparation and analysis. [, ]

Q19: What is the molecular formula and weight of this compound?

A19: The molecular formula of MFT is C5H6OS, and its molecular weight is 114.17 g/mol. []

Q20: Does this compound exhibit any notable chemical properties?

A20: Besides its aroma properties, MFT displays antioxidant activity in both aqueous and organic systems. It can scavenge free radicals and protect against lipid peroxidation, a process that leads to rancidity in fats and oils. [, ]

Q21: Has the metabolism of this compound been investigated?

A21: Limited studies suggest that MFT is metabolized in the liver of rats. []

Q22: Can this compound react with acrylamide?

A22: Yes, recent research indicates that MFT can react with acrylamide, potentially contributing to its elimination in model systems. [, ]

Q23: Are there any known industrial applications of this compound?

A23: Due to its potent meaty aroma, MFT is used in the flavor and fragrance industry to impart savory notes to various food products and seasonings. [, ]

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